molecular formula C14H14N2O5S B4086265 4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide

Cat. No.: B4086265
M. Wt: 322.34 g/mol
InChI Key: AQKCEWAJFPIKCJ-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst such as palladium on carbon, or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.

Major Products

    Reduction: The major product of reduction would be 4-methoxy-N-methyl-3-amino-N-phenylbenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group may confer biological activity, making it a candidate for drug development.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methyl-3-nitrobenzenesulfonamide: Lacks the phenyl group, making it less complex.

    N-methyl-3-nitro-N-phenylbenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.

    4-methoxy-3-nitrobenzenesulfonamide: Lacks the N-methyl and phenyl groups, simplifying its structure.

Properties

IUPAC Name

4-methoxy-N-methyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-15(11-6-4-3-5-7-11)22(19,20)12-8-9-14(21-2)13(10-12)16(17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKCEWAJFPIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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